N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide
Brand Name: Vulcanchem
CAS No.: 2034492-52-7
VCID: VC11826965
InChI: InChI=1S/C20H16ClFN2O3S/c21-16-9-15(5-6-17(16)22)24-20(27)19(26)23-10-18(25)13-3-1-12(2-4-13)14-7-8-28-11-14/h1-9,11,18,25H,10H2,(H,23,26)(H,24,27)
SMILES: C1=CC(=CC=C1C2=CSC=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O
Molecular Formula: C20H16ClFN2O3S
Molecular Weight: 418.9 g/mol

N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide

CAS No.: 2034492-52-7

Cat. No.: VC11826965

Molecular Formula: C20H16ClFN2O3S

Molecular Weight: 418.9 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide - 2034492-52-7

Specification

CAS No. 2034492-52-7
Molecular Formula C20H16ClFN2O3S
Molecular Weight 418.9 g/mol
IUPAC Name N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]oxamide
Standard InChI InChI=1S/C20H16ClFN2O3S/c21-16-9-15(5-6-17(16)22)24-20(27)19(26)23-10-18(25)13-3-1-12(2-4-13)14-7-8-28-11-14/h1-9,11,18,25H,10H2,(H,23,26)(H,24,27)
Standard InChI Key AYCZOAGUYPAKIO-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CSC=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O
Canonical SMILES C1=CC(=CC=C1C2=CSC=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O

Introduction

Key Features:

  • Aromatic Rings: The compound contains a 3-chloro-4-fluorophenyl ring and a thiophene group (a sulfur-containing heterocycle).

  • Functional Groups:

    • Hydroxyl group (-OH) attached to the phenyl ring.

    • Amide linkages (-CONH-) connecting the ethanediamide backbone.

  • Molecular Complexity: The presence of halogens (chlorine and fluorine), hydroxyl, and sulfur groups suggests diverse reactivity and potential biological activity.

General Synthetic Approach:

The synthesis of such a compound would typically involve:

  • Amide Bond Formation: Reaction between an amine derivative (e.g., ethanediamine) and an acid chloride or ester derivative of 3-chloro-4-fluorophenyl.

  • Functional Group Introduction:

    • Hydroxylation of the phenyl ring.

    • Thiophene attachment via coupling reactions (e.g., Suzuki coupling or similar methods).

  • Purification: Techniques like recrystallization or chromatography to isolate the pure compound.

Challenges in Synthesis:

  • Maintaining regioselectivity during aromatic substitutions.

  • Avoiding side reactions due to the reactivity of halogens and thiophene.

Analytical Characterization

To confirm the structure, the following techniques would be employed:

Pharmaceutical Relevance:

The compound's structure suggests potential biological activity due to:

  • Halogenated Aromatics: Often associated with antimicrobial or anticancer properties.

  • Thiophene Derivatives: Known for their role in anti-inflammatory and antifungal agents.

  • Amide Linkages: Common in drug molecules for improved stability and bioavailability.

Material Science:

The presence of aromatic rings and heterocycles may make this compound useful in organic electronics or as a precursor for advanced polymers.

Research Findings

While specific studies on this exact compound are unavailable in the provided sources, compounds with similar structures have been explored for various purposes:

  • Antimicrobial Activity: Halogenated amides often show activity against Gram-positive and Gram-negative bacteria .

  • Anti-inflammatory Potential: Thiophene-containing compounds have been studied as inhibitors of enzymes like 5-lipoxygenase .

  • Crystallographic Studies: Related compounds exhibit strong intermolecular interactions like hydrogen bonding, which influence their solid-state properties .

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